An In-depth Technical Guide to the Discovery and Synthesis of Non-Covalent SARS-CoV-2 Main Protease Inhibitors: The Case of ML188 and 23R
An In-depth Technical Guide to the Discovery and Synthesis of Non-Covalent SARS-CoV-2 Main Protease Inhibitors: The Case of ML188 and 23R
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "SARS-CoV-2-IN-19" did not correspond to a publicly documented molecule at the time of this writing. This guide focuses on ML188 and its analog 23R, well-characterized non-covalent inhibitors of the SARS-CoV-2 main protease, as a representative case study.
Introduction
The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), also known as 3C-like protease (3CLpro), is a cysteine protease essential for the viral life cycle. It processes viral polyproteins into functional non-structural proteins required for viral replication. Due to its critical role and high conservation among coronaviruses, Mpro is a prime target for antiviral drug development. This guide provides a detailed overview of the discovery, synthesis, and characterization of a series of non-covalent Mpro inhibitors, with a focus on the foundational compound ML188 and its potent analog, 23R.
Discovery of ML188 and Rational Design of 23R
The discovery of this class of inhibitors originated from a high-throughput screening campaign against the SARS-CoV-1 Mpro. This effort led to the identification of ML188, a non-covalent inhibitor with a distinct chemical scaffold.[1] Following the emergence of SARS-CoV-2, and given the high sequence identity (96%) between the Mpro of SARS-CoV-1 and SARS-CoV-2, ML188 was investigated as an inhibitor of the new viral protease.[2][3][4]
Subsequent structure-based drug design and medicinal chemistry efforts aimed to optimize the ML188 scaffold for improved potency and selectivity against SARS-CoV-2 Mpro. This led to the development of 23R (also known as Jun8-76-3A), one of the most potent non-covalent inhibitors in this series.[5][6] The design strategy for 23R involved exploring the structure-activity relationships (SAR) of ML188 analogs, synthesized using the efficient Ugi four-component reaction.[7][8]
A key discovery in the development of 23R was the identification of a previously unexplored binding pocket between the S2 and S4 subsites of the Mpro active site, which was induced by the binding of the inhibitor. This finding opened new avenues for the rational design of novel, potent, and selective non-covalent Mpro inhibitors.[5][7]
Logical Relationship in Structure-Based Drug Design
Caption: Structure-based drug design workflow from ML188 to 23R.
Synthesis
The synthesis of ML188 and its analogs, including 23R, was efficiently achieved through the Ugi four-component reaction. This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a diverse library of α-acylamino amides.[7][9][10]
General Protocol for the Ugi Four-Component Reaction
A general procedure for the synthesis of ML188 analogs is as follows:
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An aldehyde (1.0 eq.) and an amine (1.0 eq.) are dissolved in a suitable solvent (e.g., methanol or dichloromethane).
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The mixture is stirred at room temperature to allow for the formation of the corresponding imine.
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A carboxylic acid (1.0 eq.) and an isocyanide (1.0 eq.) are then added to the reaction mixture.
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The reaction is stirred at room temperature for 24-48 hours.
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Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
The specific starting materials for the synthesis of 23R would be selected based on its chemical structure.
Quantitative Data
The inhibitory activity of ML188 and 23R against SARS-CoV-2 Mpro was determined using biochemical and cell-based assays. The key quantitative data are summarized in the tables below.
| Compound | Target | IC50 (µM) | Reference |
| ML188 | SARS-CoV-2 Mpro | 2.5 | [2][3][4] |
| 23R | SARS-CoV-2 Mpro | 0.20 | [5] |
Table 1: Biochemical inhibitory activity of ML188 and 23R against SARS-CoV-2 Mpro.
| Compound | Cell Line | Antiviral Activity (EC50 in µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| ML188 | Vero E6 | 12.9 | >100 | >7.8 | [1] |
| 23R | Vero E6 | 1.4 | >100 | >71 | [7] |
| 23R | Calu-3 | 0.53 | >100 | >188 | [7] |
Table 2: Cell-based antiviral activity and cytotoxicity of ML188 and 23R.
Experimental Protocols
Recombinant Expression and Purification of SARS-CoV-2 Mpro
A detailed protocol for the expression and purification of SARS-CoV-2 Mpro with a C-terminal hexahistidine tag is as follows:
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Transformation: Transform E. coli BL21(DE3) cells with a plasmid encoding the SARS-CoV-2 Mpro.
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Culture: Grow the transformed cells in Terrific Broth (TB) medium containing the appropriate antibiotics at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
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Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM and continue to culture at 30°C for 8 hours.[11]
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Harvesting and Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 2 mM β-mercaptoethanol). Lyse the cells by sonication.
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Purification: Clarify the lysate by centrifugation. The supernatant containing the His-tagged Mpro is then purified using a Ni-NTA affinity chromatography column. The protein is eluted with a gradient of imidazole.
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Further Purification: The eluted Mpro can be further purified by size-exclusion chromatography to obtain a highly pure and active enzyme.[12]
FRET-Based Mpro Inhibition Assay
This assay measures the cleavage of a fluorogenic substrate by Mpro.
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Reagents and Buffers:
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Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.
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Mpro Enzyme: Purified recombinant SARS-CoV-2 Mpro.
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FRET Substrate: A peptide substrate containing a fluorophore and a quencher separated by the Mpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Test Compounds: Dissolved in DMSO.
-
-
Assay Procedure:
-
In a 96- or 384-well plate, add the test compound at various concentrations.
-
Add the Mpro enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate.
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Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
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Calculate the initial reaction velocities from the fluorescence kinetic data.
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Determine the percent inhibition for each compound concentration relative to a DMSO control.
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Fit the dose-response data to a suitable equation to calculate the IC50 value.
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Cell-Based Antiviral Assay (CPE Inhibition)
This assay determines the ability of a compound to protect cells from virus-induced cytopathic effect (CPE).
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Cell Culture: Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
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Infection: Pre-treat the cells with serial dilutions of the test compound for a short period. Then, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
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Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator until CPE is observed in the virus control wells.
-
Quantification of CPE:
-
Fix the cells with a solution such as 4% paraformaldehyde.
-
Stain the viable cells with a dye like crystal violet.
-
Wash the plates to remove excess stain and then solubilize the stain from the adherent cells.
-
Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration.
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Determine the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
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Experimental Workflow for Inhibitor Screening
Caption: High-throughput screening workflow for Mpro inhibitors.
Mechanism of Action: Viral Polyprotein Processing
SARS-CoV-2 Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins (nsps). These nsps are essential for forming the replication-transcription complex (RTC), which orchestrates the replication of the viral genome and the transcription of subgenomic RNAs. By binding to the active site of Mpro, non-covalent inhibitors like ML188 and 23R block this crucial processing step, thereby inhibiting viral replication.
SARS-CoV-2 Polyprotein Processing Pathway
Caption: Inhibition of the SARS-CoV-2 polyprotein processing pathway.
Conclusion
The discovery and optimization of non-covalent SARS-CoV-2 main protease inhibitors, exemplified by ML188 and 23R, highlight a successful structure-based drug design strategy. The use of efficient synthetic methodologies like the Ugi reaction has enabled the rapid exploration of chemical space and the identification of potent lead compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery, facilitating the development of novel therapeutics against SARS-CoV-2 and future coronaviruses.
References
- 1. protocols.io [protocols.io]
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- 3. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.6. The protein expression and purification of SARS-CoV-2 Mpro [bio-protocol.org]
- 5. Expedited Approach toward the Rational Design of Noncovalent SARS-CoV-2 Main Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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- 9. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
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